Ferric sodium EDTA is a highly bioavailable iron source often utilized in food fortification research due to its ability to resist binding with dietary iron inhibitors like phytates and polyphenols [, , , ]. This compound plays a significant role as an iron fortificant in addressing iron deficiency anemia, a global health concern [, ].
Sodium ferredetate is synthesized from ferric chloride and disodium ethylenediaminetetraacetate (EDTA) in an aqueous medium. It falls under the category of chelating agents and is classified as a dietary supplement and pharmaceutical agent. Its chemical structure allows it to effectively bind iron, facilitating its absorption in biological systems.
The synthesis of sodium ferredetate involves several key steps:
This method provides a straightforward approach to synthesizing sodium ferredetate while minimizing environmental impact.
Sodium ferredetate has a complex molecular structure characterized by its chelation properties:
The chelation enhances the solubility of iron in aqueous solutions, making it more bioavailable for absorption in the gastrointestinal tract.
Sodium ferredetate participates in various chemical reactions, primarily involving:
These reactions are essential for its function as an iron supplement and its role in metabolic pathways.
The mechanism of action of sodium ferredetate involves:
Studies have shown that sodium ferredetate effectively increases serum ferritin levels, indicating improved iron status in individuals with deficiencies .
Sodium ferredetate exhibits several notable physical and chemical properties:
These properties make sodium ferredetate suitable for various applications in food fortification and pharmaceuticals.
Sodium ferredetate has diverse applications across several fields:
Sodium ferulate (sodium 4-hydroxy-3-methoxycinnamate; Chemical Abstracts Service registry number 24276-84-4) represents the biologically active sodium salt of ferulic acid. Its molecular structure comprises a phenolic nucleus with a methoxy substitution at the 3-position and a hydroxy group at the 4-position on the benzene ring, conjugated to an acrylic acid moiety via an unsaturated ethylene bridge. The sodium cation replaces the acidic proton of the carboxylic acid group, fundamentally altering the compound's physicochemical behavior compared to the parent ferulic acid. The molecular formula is C₁₀H₉NaO₄, yielding a molecular weight of 216.17 grams per mole [1] [9] [10].
The compound predominantly exists as the trans-isomer (E-configuration) under standard conditions, though photosensitivity can facilitate isomerization to the less stable cis-form (Z-configuration). This structural feature underpins its ultraviolet absorption characteristics. Crystalline sodium ferulate typically presents as a pale yellow powder exhibiting organoleptic properties characterized by a sweet, spicy, clove-like phenolic odor [6] [9] [10].
Table 1: Fundamental Physicochemical Properties of Sodium Ferulate
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₁₀H₉NaO₄ | [9] |
Molecular Weight | 216.17 g/mol | [9] |
CAS Registry Number | 24276-84-4 | [9] |
Physical Appearance | Pale yellow powder | [6] [9] |
Odor Profile | Sweet, spicy, clove-like, phenolic | [6] [10] |
Boiling Point | 371-372 °C (at 760 mm Hg) | [9] |
Flash Point | 150 °C (302 °F) | [9] |
logP (octanol/water) | ~1.64 - 1.67 (indicating moderate lipophilicity) | [9] [10] |
Vapor Pressure | ~3.0 x 10⁻⁶ mmHg (estimated at 25°C) | [9] |
A critical physicochemical advantage of sodium ferulate over ferulic acid is its substantially enhanced aqueous solubility. While ferulic acid itself demonstrates poor water solubility (~< 1 mg/mL), conversion to the sodium salt dramatically increases solubility (> 1,000,000 mg/L at 25°C), facilitating its incorporation into aqueous biological and pharmaceutical systems [6] [9]. It is also soluble in alcohols like ethanol. The compound exhibits stability in solid form when stored under recommended conditions (-20°C), though solutions, particularly in dimethyl sulfoxide (approximately 16.6 mg/mL or 76.79 millimolar), require careful handling and storage at -80°C for long-term stability (up to 6 months) or -20°C for shorter durations (approximately 1 month) to prevent degradation [9].
Ferulic acid, the precursor to sodium ferulate, is ubiquitously distributed within the plant kingdom, predominantly covalently bound within the cell wall matrices of commelinid plants, grasses, grains, vegetables, fruits, seeds, and spices. It functions crucially in plant physiology by cross-linking polysaccharides (like arabinoxylans) and lignin, thereby conferring structural rigidity to cell walls [3] [4]. Ferulic acid naturally occurs primarily in two states: the insoluble bound form (esterified to hemicellulose and lignin) and a minor soluble free form, or conjugated (often esterified to small molecules like glycosides or sterols). The bound form constitutes the vast majority (>90%) of total ferulic acid content in most plant sources [3].
Significant dietary sources rich in ferulic acid include cereal brans (rice, wheat, oats), whole grains, sugar beet pulp, bamboo shoots, certain fruits (citrus, bananas, pineapples, berries), vegetables (spinach, eggplants, artichokes, red cabbage, radishes), coffee beans, and various nuts (peanuts) [3] [4] [8]. Extraction yields vary considerably depending on the source material and method employed.
Table 2: Representative Ferulic Acid Concentrations in Natural Sources (Precursor to Sodium Ferulate)
Source | Ferulic Acid Content (mg/100 g) | Notes |
---|---|---|
Sugar Beet Pulp | ~800 | Very high bound content |
Bamboo Shoots | ~243.6 | |
Popcorn | ~313 | Whole grain |
Whole Grain Rye Bread | ~54 | |
Sweet Corn | ~42 | |
Pickled Red Beet | ~39 | |
Whole Grain Oat Flakes | 25-52 | |
Brown Rice (parboiled) | ~24 | |
Coffee | 9.1-14.3 | Brewed beverage |
Grapefruit | 10.7-11.6 | Fruit |
Orange | 9.2-9.9 | Fruit |
Banana | ~5.4 | Fruit |
Eggplant | 7.3-35 | Vegetable |
Red Cabbage | 6.3-6.5 | Vegetable |
Broccoli | ~4.1 | Vegetable |
Soybean | ~12 | Legume/Seed |
Peanut | ~8.7 | Nut |
Spinach (frozen) | ~7.4 | Vegetable |
Sources: Adapted from Clifford (1999), Mattila et al. (2005, 2006, 2007), Graf (1992), Nishizawa et al. (1998), Sakakibara et al. (2003) as compiled in [3] [4]
Sodium ferulate is not typically isolated directly from plants in significant quantities but is synthesized either chemically or enzymatically from extracted ferulic acid. Ferulic acid extraction from abundant natural sources like rice bran, wheat bran, corn hulls, or specifically from traditional Chinese medicinal herbs Angelica sinensis (Dang Gui) and Ligusticum chuanxiong (Chuan Xiong), involves alkaline hydrolysis, enzymatic treatments (using feruloyl esterases, xylanases, arabinofuranosidases), or combinations thereof to cleave the ester bonds linking ferulic acid to cell wall polysaccharides [1] [3] [4]. Enzymatic methods, often employing enzymes from microbial sources like Streptomyces spp. or Aspergillus spp., are increasingly favored to maintain a "natural" designation for the released ferulic acid compared to harsh alkaline hydrolysis [4]. Subsequent neutralization with sodium hydroxide converts the liberated ferulic acid into sodium ferulate. Modern biotechnological approaches also explore microbial biotransformation routes, for instance, using genetically engineered strains of Pseudomonas, Sphingomonas, Saccharomyces cerevisiae, or Ralstonia eutropha to produce ferulic acid or related compounds from substrates like eugenol or coniferyl alcohol, which can then be converted to the sodium salt [4] [9].
The pharmacokinetic profile of sodium ferulate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its physicochemical properties and the route of administration. Following oral ingestion of sodium ferulate or ferulic acid-containing foods, the compound's fate is influenced by its release from the food matrix and its chemical form (free vs. bound ester).
Absorption: Sodium ferulate demonstrates rapid absorption capabilities. In situ and ex vivo studies indicate efficient absorption occurs across various segments of the gastrointestinal tract, including the stomach, jejunum, and ileum. Gastric absorption is notably fast, with studies showing over 70% disappearance of ferulic acid from the rat stomach within 25 minutes, with subsequent detection in the gastric mucosa, blood, bile, and urine [3] [9]. Absorption from the small intestine, particularly the jejunum, is also efficient, facilitated by both passive diffusion and potentially by monocarboxylate transporters due to its structure as a small phenolic acid [3]. The water solubility of sodium ferulate significantly enhances its dissolution and absorption rate compared to the less soluble free ferulic acid. Crucially, bound ferulic acid (esterified to polysaccharides) requires hydrolysis by digestive (pancreatic esterases) or microbial (colonic bacterial esterases) enzymes before absorption can occur, leading to slower and potentially less complete absorption compared to pre-formed sodium ferulate or free ferulic acid [3].
Distribution and Metabolism: Once absorbed, ferulic acid (released from sodium ferulate dissociation) undergoes extensive first-pass metabolism, primarily Phase II conjugation in the enterocytes and hepatocytes. The major metabolic pathways involve:
Conjugation primarily occurs in the liver, though significant activity is also present in the intestinal mucosa and kidneys [3] [4]. Consequently, the systemic bioavailability of the unmetabolized (free) ferulic acid is relatively low. Plasma concentrations typically peak within 30-90 minutes after ingestion, with the conjugated metabolites representing the predominant circulating forms [3]. A minor fraction of absorbed ferulic acid undergoes microbial metabolism in the colon to simpler phenolic acids like dihydroferulic acid, vanillic acid, and ultimately, hippuric acid via β-oxidation and glycine conjugation, which are excreted in urine [3] [4].
Excretion: Sodium ferulate/ferulic acid and its metabolites are primarily eliminated via renal excretion. Urinary metabolites include ferulic acid-sulfate, ferulic acid-glucuronide, ferulic acid-sulfoglucuronide, feruloylglycine, dihydroferulic acid, vanillic acid, vanilloylglycine, and hippuric acid. Biliary excretion also occurs, contributing to enterohepatic recirculation [3] [4] [9]. The elimination half-life is relatively short, generally within a few hours.
Factors Influencing Bioavailability: The bioavailability of ferulic acid derived from sodium ferulate is significantly higher than that from bound forms in complex food matrices like whole grains. Factors affecting bioavailability include:
Table 3: Key Pharmacokinetic Parameters and Metabolites of Ferulic Acid (from Sodium Ferulate)
PK Phase | Process/Metabolite | Description/Findings | Reference |
---|---|---|---|
Absorption | Sites | Stomach, Jejunum > Ileum (Rapid gastric absorption demonstrated) | [3] [9] |
Rate (Free Form/Sodium Salt) | Faster than bound ferulic acid in food matrices | [3] | |
Metabolism | Major Phase II Metabolites | Ferulic Acid-Glucuronide, Ferulic Acid-Sulfate, Ferulic Acid-Sulfoglucuronide | [3] [4] [9] |
Minor Metabolites | Dihydroferulic Acid, Vanillic Acid, Feruloylglycine, Vanilloylglycine, Hippuric Acid | [3] [4] | |
Microbial Metabolites (Colon) | Dihydroferulic Acid, Vanillic Acid, 3-(3-Hydroxyphenyl)propionic Acid, Hippuric Acid | [3] [4] | |
Key Enzymes | UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Gut Microbial Esterases | [3] [4] | |
Distribution | Primary Circulating Forms | Conjugated Metabolites (Glucuronides, Sulfates) | [3] [9] |
Excretion | Primary Route | Renal (Urine) | [3] [4] [9] |
Secondary Route | Biliary (Feces) | [3] [9] |
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